(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
Description
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic organic compound featuring a fused oxirane and cyclohexane ring system. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol and a CAS registry number of 1620450-96-5 . The aldehyde functional group at position 6 renders it reactive in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its stereochemical configuration (1R,5S,6R) is critical for its biological activity and synthetic applications .
Properties
CAS No. |
135576-99-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2/t4?,5-,6+ |
InChI Key |
HCNKYBNHDIUTPL-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C=O)CO1 |
Canonical SMILES |
C1C2C(C2C=O)CO1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Epoxide Ring-Opening
A foundational strategy involves intramolecular cyclopropanation through epoxide intermediates. In one approach, a substituted cyclopropane precursor is generated via Lewis acid-mediated epoxide opening. For example, a protected epoxide derivative undergoes ring closure in the presence of Et₃Al and LiHMDS at -60°C to yield the bicyclic core . This method, adapted from analogous syntheses of fluorinated bicyclo[3.1.0]hexanes, emphasizes stereochemical control through low-temperature conditions and chiral Lewis acids like Ti(OiPr)₄ . Subsequent oxidation of a hydroxymethyl group to the aldehyde is critical.
Key steps include:
-
Epoxide Formation : Halohydrin intermediates treated with bases like NaOH generate epoxides.
-
Cyclopropanation : Lewis acids (e.g., Et₃Al) facilitate intramolecular ring closure.
-
Oxidation : Primary alcohols are oxidized to aldehydes using TEMPO/NaClO or Swern conditions.
Yields for analogous bicyclo[3.1.0] systems range from 70–89%, depending on the oxidation method .
Oxidation of Primary Alcohol Intermediates
Direct oxidation of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-methanol provides a straightforward route. The alcohol precursor is synthesized via protection/deprotection strategies, as demonstrated in the synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . Adapting this to the oxabicyclo system, the hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Example Protocol :
-
Substrate : (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-methanol.
-
Reagent : PCC in dichloromethane (0°C to rt, 2–4 h).
Strecker Synthesis and Hydrolysis
The Strecker reaction, employed in related amino-nitrile syntheses , offers an alternative pathway. Here, a cyanohydrin intermediate is formed via treatment with TMSCN or KCN under acidic conditions, followed by hydrolysis to the aldehyde.
Steps :
-
Cyanohydrin Formation : Reaction of a ketone precursor with TMSCN/Ti(OiPr)₄ at -10°C .
-
Hydrolysis : Acidic hydrolysis (e.g., 60% H₂SO₄ at 100°C) converts the nitrile to the aldehyde.
This method is less direct but useful for substrates sensitive to oxidation. Diastereoselectivity exceeds 90% in optimized conditions .
Asymmetric Catalysis for Stereocontrol
Chiral iridium catalysts enable redox-neutral coupling of alcohols and amines, as demonstrated in the synthesis of azabicyclo[3.1.0]hexane derivatives . Applying this to the oxabicyclo system, a prochiral diol could undergo cyclization with simultaneous aldehyde formation.
Catalytic System :
-
Catalyst : [Ir(cod)Cl]₂ with chiral phosphine ligands.
-
Conditions : Toluene, 80°C, 12 h.
Comparative Analysis of Methods
Challenges and Optimization
-
Steric Hindrance : The bicyclic framework complicates reagent access, necessitating bulky Lewis acids (e.g., Ti(OiPr)₄) for cyclopropanation .
-
Over-Oxidation : Aldehyde intermediates are prone to further oxidation; TEMPO/NaClO systems mitigate this .
-
Stereochemical Drift : Low temperatures (-60°C) and chiral additives preserve configuration during ring closure .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can open the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
- Molecular Formula : C6H8O2
- Molecular Weight : 112.13 g/mol
- CAS Number : 135576-99-7
Its structure features a bicyclic framework that contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar bicyclic structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in vivo.
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the development of more complex chemical entities.
Chiral Building Blocks
Due to its chiral nature, this compound is utilized as a chiral building block in asymmetric synthesis. It enables chemists to construct enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research into its use in creating biodegradable polymers is ongoing, aiming at sustainable material solutions.
Case Studies
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde involves its reactivity due to the strained bicyclic structure. The oxirane ring is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
The compound is compared to structurally related bicyclic derivatives, focusing on functional groups, substituents, and applications.
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Boiling Point: The aldehyde derivative (181.4±33.0 °C, predicted) has a lower boiling point than the methanol analog due to weaker intermolecular forces .
- Solubility: Hydroxyl-containing derivatives (e.g., [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol) exhibit higher water solubility than alkyl-substituted analogs .
Biological Activity
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- CAS Number : 55780-88-6
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may function as an inhibitor for certain enzymes, potentially impacting metabolic processes.
- Receptor Modulation : The compound's structure allows it to interact with receptor sites, possibly leading to modulation of neurotransmitter systems.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. The effectiveness varies with concentration and exposure time.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 100 µg/mL |
Cytotoxicity
Cytotoxic effects have been observed in cancer cell lines, suggesting potential applications in oncology.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
Case Studies
Several case studies have investigated the pharmacological potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines and reported significant inhibition of cell proliferation at low concentrations .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics .
- Mechanistic Insights : Research utilizing molecular docking techniques has provided insights into the binding affinities of this compound with specific targets involved in cancer progression .
Q & A
Q. What are the primary synthetic routes for (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis typically involves cyclization of precursors such as propanedioic acid derivatives or bicyclic intermediates. Key steps include:
- Cyclopropanation : Formation of the bicyclic core via [2+1] cycloaddition or ring-closing metathesis .
- Oxidation : Introduction of the aldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) under controlled conditions .
Q. Critical Factors :
- Temperature : Lower temperatures (e.g., 0–25°C) favor stereochemical retention .
- Catalysts : Chiral catalysts (e.g., Rhodium complexes) enhance enantioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
Table 1 : Example Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Stereopurity (ee) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Rhodium-based | 65 | 92% | |
| Oxidation of Alcohol | PCC | 78 | >99% |
Q. How is the stereochemistry of this compound confirmed experimentally?
Answer:
- NMR Spectroscopy : - and -NMR analyze coupling constants and diastereotopic protons to confirm the bicyclic structure and relative configuration .
- X-ray Crystallography : Definitive proof of absolute stereochemistry via single-crystal analysis .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H .
Q. Example Data :
- X-ray : Bond angles (e.g., C6-O-C3 = 112°) validate the oxabicyclo framework .
- NOESY : Correlations between H6 and H5 confirm the (1R,5S,6R) configuration .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Answer:
Q. Case Study :
Q. What strategies optimize enantioselective synthesis for scalable production?
Answer:
- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclopropanation .
- Continuous Flow Reactors : Improve reproducibility and scalability (e.g., 85% yield at 10 g scale) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) enhance ee >98% .
Table 2 : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–18 hours | Maximizes conversion |
| Catalyst Loading | 5–7 mol% | Balances cost/ee |
Q. How does the aldehyde group influence derivatization for biological studies?
Answer: The aldehyde enables:
- Schiff Base Formation : React with amines (e.g., lysine residues) to probe protein interactions .
- Reductive Amination : Generate secondary amines for library synthesis (e.g., antiviral candidates) .
- Protection Strategies : Use acetals (e.g., dimethyl acetal) to stabilize the aldehyde during multi-step syntheses .
Example : Derivatization with methanamine yielded analogs with improved blood-brain barrier permeability (logP = 1.8 vs. 0.9 for parent) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme Inhibition Assays : Measure IC50 against targets like cyclooxygenase (COX) or monoamine oxidases (MAO) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins (CC50 > 50 µM) .
- Metabolic Stability : Liver microsome assays (e.g., t1/2 = 120 min in human microsomes) predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
